![molecular formula C27H29FN2O3 B1662650 3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid CAS No. 1030846-42-4](/img/structure/B1662650.png)
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid
Vue d'ensemble
Description
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid, also known as FPhEQA, is a chemical compound that has gained attention in the scientific community due to its potential in the field of drug discovery. FPhEQA is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is involved in glucose and lipid metabolism.
Applications De Recherche Scientifique
Diabetes Mellitus Type 2 Management
AS 2034178, as a selective agonist for the GPR40 receptor, has shown promise in the management of type 2 diabetes mellitus. The compound enhances glucose-dependent insulin secretion, which is crucial for maintaining blood glucose levels within normal ranges . Chronic treatment with AS 2034178 has demonstrated significant improvements in glucose metabolism, insulin sensitivity, and pancreatic beta-cell function in animal models .
Obesity and Metabolic Syndrome
The therapeutic potential of AS 2034178 extends to obesity and metabolic syndrome, where it can modulate lipid and glucose homeostasis. By activating GPR40, AS 2034178 influences the secretion of hormones that regulate appetite and energy expenditure, which could be beneficial in weight management programs .
Cardiovascular Health
AS 2034178 may contribute to cardiovascular health by improving lipid profiles and reducing the risk factors associated with heart disease. Its role in regulating insulin secretion and action can lead to better control of blood pressure and cholesterol levels, potentially reducing the incidence of cardiovascular events .
Neurodegenerative Diseases
Research suggests that GPR40 agonists like AS 2034178 could have neuroprotective effects. By modulating insulin signaling in the brain, it may help in the management of neurodegenerative diseases such as Alzheimer’s, where insulin resistance has been implicated as a contributing factor .
Inflammatory Disorders
AS 2034178 has shown potential in reducing inflammation by influencing the pathways associated with inflammatory responses. This could have implications for the treatment of chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease .
Oncology
Emerging studies indicate that GPR40 agonists might affect cancer cell metabolism and proliferation. AS 2034178 could potentially be used to alter the metabolic pathways in cancer cells, thereby inhibiting their growth and survival .
Mécanisme D'action
Target of Action
AS 2034178, also known as AS2034178 or AS2034178 (free base), is a specific and orally active GPR40 agonist . GPR40, also known as Free Fatty Acid Receptor 1 (FFA1), is a receptor of free fatty acids . It plays a crucial role in regulating glucose-dependent insulin secretion .
Mode of Action
AS 2034178 interacts with its primary target, GPR40, and exhibits a glucose-dependent enhancement of insulin secretion . It demonstrates a highly dose-dependent increase in intracellular Ca2+ levels . The maximum efficacy of the increase in Ca2+ is nearly equal to that of an endogenous ligand of GPR40, namely linolenic acid .
Biochemical Pathways
The interaction of AS 2034178 with GPR40 triggers a series of biochemical reactions that lead to the enhancement of insulin secretion. This process is glucose-dependent, meaning it occurs only under high-glucose conditions . The compound can improve glucose homeostasis and maintain or enhance islet beta cell functions .
Pharmacokinetics
It is noted that the compound is orally active , suggesting that it has good bioavailability
Result of Action
AS 2034178 has been shown to significantly induce insulin secretion in pancreas β-cell–derived MIN6 cells, but only under high-glucose conditions . In ob/ob mice, chronic treatment with AS 2034178 significantly improved whole-body glucose metabolism, insulin, HbA1c, and pancreatic insulin levels .
Action Environment
It is known that the compound’s induction of insulin secretion is glucose-dependent , suggesting that the glucose level in the environment could influence its action
Propriétés
IUPAC Name |
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN2O3/c28-25-18-22(13-11-20(25)12-14-27(31)32)29-19-21-6-4-10-26-24(21)9-5-15-30(26)16-17-33-23-7-2-1-3-8-23/h1-4,6-8,10-11,13,18,29H,5,9,12,14-17,19H2,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENOXIKBBUVHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2N(C1)CCOC3=CC=CC=C3)CNC4=CC(=C(C=C4)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




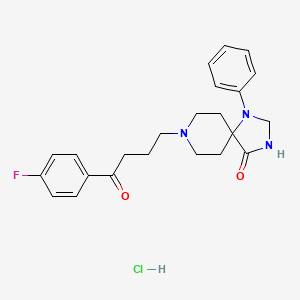


![8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride](/img/structure/B1662572.png)

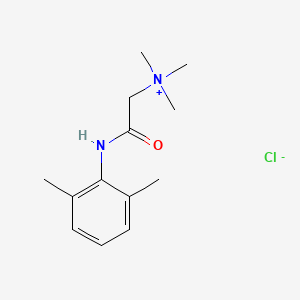

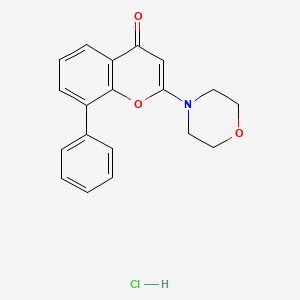

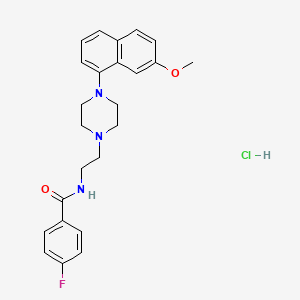
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)
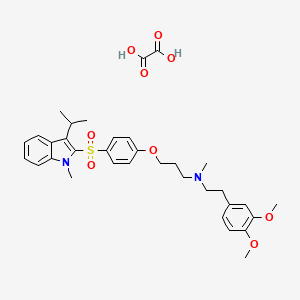
![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)